2-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol
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Overview
Description
2-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol is a chemical compound with the molecular formula C14H19BFNO3. This compound is notable for its unique structure, which includes a fluorinated pyridine ring and a boronic ester group. It is used in various fields of scientific research and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol typically involves the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of 3-fluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronic ester derivative.
Introduction of the Hydroxyl Group: The boronic ester is then subjected to a reaction with isopropanol under acidic conditions to introduce the hydroxyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The fluorinated pyridine ring can be reduced under specific conditions.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.
Major Products
Oxidation: Formation of 2-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-one.
Reduction: Formation of reduced fluorinated pyridine derivatives.
Substitution: Formation of various biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
2-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol is used in several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol involves its reactivity with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications and as a catalyst. The fluorinated pyridine ring can interact with biological targets, potentially affecting enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol is unique due to the presence of both a fluorinated pyridine ring and a boronic ester group, which confer distinct reactivity and functional properties. This combination makes it particularly valuable in synthetic chemistry and potential biological applications.
Properties
Molecular Formula |
C14H21BFNO3 |
---|---|
Molecular Weight |
281.13 g/mol |
IUPAC Name |
2-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol |
InChI |
InChI=1S/C14H21BFNO3/c1-12(2,18)11-10(16)7-9(8-17-11)15-19-13(3,4)14(5,6)20-15/h7-8,18H,1-6H3 |
InChI Key |
XPONSCAKIMOHFJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(C)(C)O)F |
Origin of Product |
United States |
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